2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde
Overview
Description
The compound 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde is a derivative of thiophene, which is a heterocyclic compound that has gained significant interest in the field of organic chemistry due to its potential applications in various domains, including materials science and pharmaceuticals. The structure of this compound includes a thiophene ring fused with a 1,4-dioxine moiety, which can impart unique electronic and physical properties.
Synthesis Analysis
The synthesis of related thiophene derivatives has been explored in recent studies. For instance, a facile and eco-friendly synthesis of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde was achieved through a domino reaction involving vinyl azides and 1,4-dithiane-2,5-diol . This method highlights the potential for creating complex thiophene-based structures using simple starting materials and reactions that minimize environmental impact.
Molecular Structure Analysis
The molecular structure of thiophene derivatives, such as 2,3-Dihydrothieno[3,4-b][1,4]dioxine derivatives, is characterized using spectroscopic methods. These methods provide detailed information about the arrangement of atoms within the molecule and the electronic interactions that define their chemical behavior .
Chemical Reactions Analysis
The reactivity of thiophene derivatives can be quite diverse. In the case of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, its reaction with 1,2-dibromoethane led to the formation of a 2,3-dihydrothieno[3,4-b][1,4]dioxine derivative, showcasing the compound's ability to undergo transformations that result in the formation of new ring systems . These reactions are crucial for the development of new materials and bioactive molecules.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde are not detailed in the provided papers, the properties of thiophene derivatives generally include stability under various conditions and the ability to conduct electricity, which makes them suitable for applications in electronic devices. The solubility, melting points, and boiling points of these compounds can vary widely and are influenced by the nature of the substituents on the thiophene ring.
Scientific Research Applications
Chemical Synthesis and Reactions
- Chemical Reactions: The compound is involved in chemical reactions, such as reacting with 1,2-dibromoethane, leading to the formation of derivatives like the 2,3-dihydrothieno[3,4-b][1,4]-dioxine-derivative and 3-oxo-2,3-dihydrothiophene. These derivatives are significant in the synthesis of various chemical compounds (Holzer et al., 1994).
Materials Science and Polymer Chemistry
- Electrochemical Synthesis: It is used in the electrochemical synthesis of conducting polymers. For instance, it is involved in the synthesis of poly(3,4-alkylenedioxythiophene) derivatives, which have applications in high-contrast electrochromics (Kumar et al., 1998).
- Molecular Orientation Analysis: The compound's solid-state packing and physical properties are studied for potential applications in various fields. The understanding of its morphology and molecular orientation is crucial for its use in material sciences (Subramanian et al., 2019).
- Capacitive Properties: Alkyl-functionalized derivatives of this compound are studied for their capacitive properties, which are relevant for the development of materials like supercapacitors (Mo et al., 2015).
Electrochemistry and Electrochromics
- Electrochromic Polymers: The compound is integral in synthesizing polymers with electrochromic properties, useful in devices like smart windows and displays (Cansu-Ergun & Önal, 2018).
- Hydrogen Bonding Influence: Studies have been conducted to understand the influence of hydrogen bonding on the electrochromic properties of conducting polymers derived from this compound (Akpinar et al., 2012).
Chiral Recognition and Biosensors
- Chiral Recognition: Novel chiral polymers based on 2,3-dihydrothieno[3,4-b][1,4]dioxine derivatives have been developed for selective recognition of enantiomers, important in pharmaceutical and biochemical research (Dong et al., 2015).
- Biosensor Applications: Conducting polymers incorporating this compound have been studied for potential use in biosensors, highlighting the versatility of these materials in biological and chemical sensing applications (Emre et al., 2011).
Organic Electronics and Optoelectronics
- Optoelectronic Properties: Research has focused on the optoelectronic properties of polymers derived from this compound, which are significant in developing new electronic and photonic materials (Yigit et al., 2014).
- Electrochromic Device Applications: The compound is used in creating electrochromic devices, demonstrating its utility in electronic applications like displays and smart windows (Carbas et al., 2014).
Chemistry of Ion Pairs and Radical Anions
- Ion Pair Chemistry: Studies on the radical anions of derivatives of this compound have contributed to understanding ion pair chemistry, crucial in various chemical and physical processes (Guerra et al., 1973).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4S/c9-3-5-7-8(6(4-10)13-5)12-2-1-11-7/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWUVHMKKSZDJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC(=C2O1)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392408 | |
Record name | 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde | |
CAS RN |
211235-87-9 | |
Record name | 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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